Avanafil impurity 28
Overview
Description
Preparation Methods
The synthesis of avanafil impurity 28 involves several steps, including the use of various reagents and conditions. The synthetic route typically involves the application of fully synthetic methods, with the use of reagents such as ammonium formate and acetonitrile . The process-related impurities are detected using ultra-high performance liquid chromatography (UPLC) and confirmed by spectroscopic characterization methods like nuclear magnetic resonance (NMR) and mass spectrometry .
Chemical Reactions Analysis
Avanafil impurity 28 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include ammonium formate and acetonitrile . The major products formed from these reactions are typically other process-related impurities, which are identified and characterized using UPLC and mass spectrometry .
Scientific Research Applications
Avanafil impurity 28 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of avanafil . The identification and characterization of this impurity are essential for quality control purposes and regulatory compliance . Additionally, the study of such impurities can provide insights into the synthetic routes and reaction mechanisms involved in the production of avanafil .
Mechanism of Action
Comparison with Similar Compounds
Avanafil impurity 28 can be compared with other process-related impurities found in avanafil, such as Imp-A, Imp-B, Imp-C, and Imp-D . Each of these impurities has unique structural characteristics and formation pathways, which are identified and characterized using techniques like UPLC and mass spectrometry . The study of these impurities helps in understanding the overall quality and safety of avanafil .
Properties
IUPAC Name |
2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZWDGMJFBYLK-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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